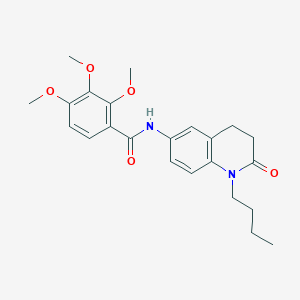

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide

Description

This compound features a 1,2,3,4-tetrahydroquinolin-2-one core substituted with a butyl group at the N1 position and a 2,3,4-trimethoxybenzamide moiety at the C6 position. The butyl chain may enhance lipophilicity, influencing membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3,4-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-5-6-13-25-18-10-8-16(14-15(18)7-12-20(25)26)24-23(27)17-9-11-19(28-2)22(30-4)21(17)29-3/h8-11,14H,5-7,12-13H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVPFWDITHVSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Stepwise Synthesis Protocols

Synthesis of 1-Butyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

Povarov Cycloaddition Methodology

Imine precursor preparation :

Cycloaddition with ethyl vinyl ether :

Nitro Group Reduction

Analytical Data and Validation

Comparative Evaluation of Synthetic Routes

Multi-Step vs. One-Pot Approaches

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and inferred properties:

Key Research Findings

Chiral Separation and Enantiomer Activity: The compound in demonstrates enantiomer-specific biological activity, with (S)- and (R)-forms showing distinct optical rotations ([α] = −18.0° vs. unreported). Such differences underscore the importance of stereochemistry in drug design, particularly for CNS targets .

Substituent Effects on Solubility and Bioactivity: The trimethoxybenzamide group (common in the target compound, , and 8) enhances solubility compared to brominated or alkylated analogues. For example, trimethobenzamide hydrochloride () leverages a dimethylaminoethoxy group for improved aqueous solubility, a feature absent in the target compound . The butyl chain in the target compound may confer higher logP values than shorter-chain analogues, impacting bioavailability and tissue distribution.

Brominated derivatives () may exhibit altered reactivity in cross-coupling reactions, useful in medicinal chemistry for late-stage functionalization .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structure that includes a tetrahydroquinoline moiety fused with a trimethoxybenzamide. Quinoline derivatives are well-known for their diverse biological activities, making them subjects of extensive pharmacological research.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 366.46 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 366.46 g/mol |

| Molecular Formula | C22H26N2O4 |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and receptors involved in critical cellular processes such as DNA replication and apoptosis in cancer cells. The mechanism of action may involve:

- Enzyme Inhibition : The compound can bind to enzymes that play roles in cell cycle regulation and apoptosis.

- Receptor Interaction : It may also interact with receptors that regulate cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated its potential in inhibiting the growth of various cancer cell lines by inducing apoptosis.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains and fungi.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in experimental models.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

- Anticancer Efficacy : A study published in Nature highlighted the effectiveness of benzoxazine derivatives against experimental sarcoma models (PubMed ID: 13387710) . While not directly studying our compound, it illustrates the potential for quinoline derivatives in cancer therapy.

- Antimicrobial Activity : Research on similar compounds indicates significant antibacterial and antifungal properties (BenchChem) . This suggests that our compound may have a similar profile.

- Mechanistic Insights : Investigations into the mechanism of action reveal that quinoline derivatives can disrupt cellular functions by inhibiting key metabolic pathways (Smolecule) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.